molecular formula C17H22N2O4 B4770544 Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate

Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate

Cat. No.: B4770544
M. Wt: 318.4 g/mol
InChI Key: MIWCDEPKJDUJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a butanoate ester

Preparation Methods

The synthesis of Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can introduce new substituents on the phenyl ring or the pyrrolidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the phenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context, but the compound’s structure allows it to modulate biological activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its potential as a versatile compound in research and industry.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-16(21)10-9-15(20)18-14-7-5-13(6-8-14)17(22)19-11-3-4-12-19/h5-8H,2-4,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWCDEPKJDUJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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